Meparfynol carbamate, a chemical compound derived from the reaction of meparfynol and carbamic acid, belongs to the class of carbamates. Carbamates are esters or salts of carbamic acid, characterized by the functional group -NHCOOR, where R represents an alkyl or aryl group. This compound has garnered attention due to its potential applications in medicinal chemistry and as a synthetic intermediate.
Meparfynol is a derivative of phenolic compounds, typically obtained through the hydroxylation of aromatic hydrocarbons. The synthesis of meparfynol carbamate involves the reaction of meparfynol with a suitable carbamoylating agent, such as carbonylimidazolide or dimethyl carbonate, under specific conditions that facilitate the formation of the carbamate linkage.
Meparfynol carbamate is classified under the broader category of organic compounds known as carbamates. These compounds are often used in various applications, including pharmaceuticals, agricultural chemicals, and as intermediates in organic synthesis.
The synthesis of meparfynol carbamate can be achieved through several methods:
The reaction conditions typically involve moderate temperatures (around 130 °C) and pressures (up to 200 bar) to optimize product yield and selectivity. The presence of cosolvents can further influence the reaction outcome by stabilizing intermediates or altering nucleophilic reactivity.
Meparfynol carbamate features a distinct molecular structure characterized by its carbamate functional group attached to a meparfynol moiety. The general formula can be represented as:
where R is derived from meparfynol and R' is an alkyl or aryl group from the carbamate component.
The molecular weight, density, and specific structural data for meparfynol carbamate can vary based on its specific formulation and substituents but generally fall within expected ranges for similar compounds in this class.
Meparfynol carbamate can undergo various chemical transformations:
Reactions involving meparfynol carbamate often require careful control of temperature and solvent conditions to ensure optimal yields and minimize side reactions.
The mechanism by which meparfynol carbamate exerts its effects involves its interaction with biological targets, potentially modulating enzyme activity or receptor function.
Data on specific mechanisms remains limited and requires further investigation through pharmacological studies.
Meparfynol carbamate finds utility in various scientific fields:
Meparfynol carbamate’s development followed the synthesis and pharmacological investigation of its parent alcohol, meparfynol (3-methyl-1-pentyn-3-ol), first prepared in 1913 via the reaction of methyl ethyl ketone with sodium acetylide in liquid ammonia [5]. By the 1950s, meparfynol gained traction as a short-acting sedative under trademarks like Oblivon and Dormison. To improve its pharmacokinetic profile and reduce side effects, researchers esterified the hydroxyl group with a carbamate moiety, yielding meparfynol carbamate (CAS 302-66-9). Key milestones include:
Table 1: Historical Timeline of Meparfynol Carbamate
Year | Event | Reference |
---|---|---|
1913 | Synthesis of meparfynol via ketone-acetylide reaction | [5] |
1955 | First preparation of meparfynol carbamate by McLamore et al. | [5] |
1956 | Patent granted for synthesis using trichloroacetic acid and KOCN | [5] |
1960s | Marketed as Oblivon C, Trusono, and N-Oblivon in Europe | [5] |
1970s | Withdrawn from major markets following regulatory reviews (e.g., DESI) | [2] |
The Drug Efficacy Study Implementation (DESI) program by the FDA in the 1960s–1970s critically evaluated psychopharmacological agents, leading to the withdrawal of numerous drugs deemed ineffective. While not explicitly named in the search results, meparfynol carbamate’s market exit coincided with this era of stringent reappraisal of sedative-hypnotics [2].
Carbamates are a structurally diverse class characterized by an ester linkage between a carbamic acid moiety and an organic substituent. Meparfynol carbamate occupies a distinct niche:
CCC(C)(C#C)OC(=O)N
, and its structure includes a branched alkyl chain with terminal alkyne functionality [6]. Table 2: Chemical Differentiation from Other Carbamates
Carbamate Type | Structural Feature | Example | Meparfynol Carbamate |
---|---|---|---|
Neurotoxic CNAs | Aromatic quaternary ammonium groups | TL-1217 (nerve agent) | Aliphatic alkyne, no quaternary N |
Nootropic Agents | Cholinergic enhancers (e.g., rivastigmine) | — | Sedative-hypnotic, not cholinergic |
Pesticidal Carbamates | Thiocarbamate or phenyl-N-methyl groups | Aldicarb | Aliphatic carbamate |
Meparfynol Carbamate | Alkyne, branched alkyl, ester linkage | — | CCC(C)(C#C)OC(=O)N |
Unlike carbamate nerve agents (CNAs), which possess aromatic quaternary ammonium salts for acetylcholinesterase inhibition [7], meparfynol carbamate lacks this cationic motif. It also diverges from contemporary neuroactive carbamates (e.g., rivastigmine) by not targeting cholinesterase. Instead, its effects stem from the intact molecule or alkyne-alcohol metabolites acting on GABAergic pathways [5].
While meparfynol carbamate is not a first-line therapeutic today, it resurfaces in niche research contexts:
No significant clinical trials or mechanistic studies were identified in the search results, indicating limited contemporary interest. However, its structural novelty persists as a template for CNS drug development.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7